Kynurenine sulfate
Overview
Description
Kynurenine sulfate is a metabolite derived from the essential amino acid tryptophan through the kynurenine pathway. This compound plays a significant role in various physiological processes, including immune regulation and neurotransmission. It is known for its involvement in the production of neuroactive metabolites such as kynurenic acid and quinolinic acid, which have implications in neurological and psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kynurenine sulfate can be synthesized through the enzymatic conversion of tryptophan. The initial step involves the oxidation of tryptophan by indoleamine 2,3-dioxygenase or tryptophan 2,3-dioxygenase to form N-formylkynurenine. This intermediate is then hydrolyzed to produce kynurenine, which can be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overexpress the enzymes required for the kynurenine pathway. The fermentation broth is then subjected to purification processes to isolate and crystallize this compound .
Chemical Reactions Analysis
Types of Reactions: Kynurenine sulfate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce kynurenic acid, a neuroprotective agent.
Substitution: this compound can participate in substitution reactions to form various derivatives with potential therapeutic applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or neutral conditions.
Major Products:
Kynurenic Acid: Formed through oxidation, known for its neuroprotective properties.
3-Hydroxykynurenine: Formed through reduction, associated with oxidative stress.
Scientific Research Applications
Kynurenine sulfate has a wide range of applications in scientific research:
Mechanism of Action
Kynurenine sulfate exerts its effects primarily through its metabolites, such as kynurenic acid and quinolinic acid. These metabolites interact with various molecular targets, including N-methyl-D-aspartate receptors and alpha-7 nicotinic acetylcholine receptors. The kynurenine pathway also plays a role in modulating immune responses by influencing the activity of regulatory T cells and natural killer cells .
Comparison with Similar Compounds
Kynurenic Acid: A neuroprotective metabolite with antiglutamatergic properties.
Quinolinic Acid: A neurotoxic metabolite involved in neurodegenerative diseases.
3-Hydroxykynurenine: Associated with oxidative stress and neurodegeneration.
Uniqueness: Kynurenine sulfate is unique due to its dual role in producing both neuroprotective and neurotoxic metabolites. This balance between protective and harmful effects makes it a compound of significant interest in understanding and potentially treating various neurological and psychiatric disorders .
Properties
IUPAC Name |
(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRWMOLNJZCEW-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16055-80-4 | |
Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kynurenine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KYNURENINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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